molecular formula C9H7Cl2N5 B4968876 N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B4968876
M. Wt: 256.09 g/mol
InChI Key: VOPDQMLMACHQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine, commonly known as DCTD, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the family of triazine-based compounds, which have gained significant attention due to their unique chemical and biological properties.

Mechanism of Action

The mechanism of action of DCTD involves the inhibition of certain enzymes, including dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis and cell division. By inhibiting these enzymes, DCTD can prevent the growth and proliferation of cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects
DCTD has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, cell division, and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of DCTD is its relatively simple synthesis method, which makes it easy to obtain in the laboratory. However, one of the limitations of DCTD is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of DCTD, including its further investigation as an anticancer agent. Additionally, DCTD could be studied for its potential applications in other fields of science, such as agriculture and environmental science. Further research could also be conducted to optimize the synthesis method of DCTD, with the goal of improving its yield and purity.

Synthesis Methods

The synthesis of DCTD can be achieved through various methods, including the reaction of 2,3-dichloroaniline with cyanuric chloride in the presence of a base. This reaction results in the formation of DCTD as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

DCTD has been widely studied for its potential applications in various fields of science, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, DCTD has been investigated for its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

properties

IUPAC Name

2-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-5-2-1-3-6(7(5)11)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPDQMLMACHQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=NC=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

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